N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide
Description
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with dimethyl and oxo groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C12H17N5O2 |
|---|---|
Molecular Weight |
263.30 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H17N5O2/c1-6(2)5-9(18)14-11-15-12-13-8(4)7(3)10(19)17(12)16-11/h6H,5H2,1-4H3,(H2,13,14,15,16,18) |
InChI Key |
RYFLXUULFIEKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3-methylbutanoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5,6-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid under acidic conditions to yield the desired triazolopyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing the phosphorylation of key substrates required for cell cycle progression .
Comparison with Similar Compounds
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused triazole-pyrimidine ring system and exhibits similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a similar ring structure, known for its potent inhibitory effects on CDKs and potential anticancer properties.
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core and has been studied for its redox properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
